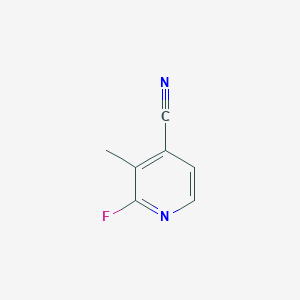

2-Fluoro-3-methylisonicotinonitrile

Description

Properties

Molecular Formula |

C7H5FN2 |

|---|---|

Molecular Weight |

136.13 g/mol |

IUPAC Name |

2-fluoro-3-methylpyridine-4-carbonitrile |

InChI |

InChI=1S/C7H5FN2/c1-5-6(4-9)2-3-10-7(5)8/h2-3H,1H3 |

InChI Key |

UOXORNUGYHYEPD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1F)C#N |

Origin of Product |

United States |

Preparation Methods

Chemical Identity and Properties

| Property | Description |

|---|---|

| Molecular Formula | C7H5FN2 |

| Molecular Weight | 136.13 g/mol |

| IUPAC Name | 2-fluoro-3-methylpyridine-4-carbonitrile |

| CAS Number | 1612786-39-6 |

| PubChem CID | 90190369 |

| SMILES | CC1=C(C=CN=C1F)C#N |

| Key Functional Groups | Pyridine ring, fluorine substituent, methyl group, nitrile group |

The fluorine atom at the 2-position and the methyl group at the 3-position influence the electronic environment of the pyridine ring, affecting reactivity and selectivity in synthetic transformations.

The preparation of 2-fluoro-3-methylisonicotinonitrile typically involves multi-step synthetic sequences starting from suitably substituted pyridine precursors. The key challenges in synthesis include selective introduction of the fluorine atom, installation of the nitrile group, and positioning of the methyl substituent.

Two main synthetic approaches have been reported:

- Halogenation and Nucleophilic Substitution Sequence : This involves preparing halogenated intermediates followed by nucleophilic displacement to introduce the nitrile group.

- Sandmeyer-type Reactions and Functional Group Interconversions : Using diazonium salt intermediates and copper-catalyzed cyanation reactions.

Detailed Synthetic Route Analysis

Starting Material Preparation

A common starting material is 2-amino-3-methylpyridine (3-picoline derivative), which undergoes selective bromination and subsequent transformations to install the nitrile and fluorine substituents.

- Bromination : 2-amino-3-methylpyridine is brominated at the 5-position using N-bromosuccinimide (NBS) in acetonitrile with ammonium acetate at 0 °C to yield 2-amino-5-bromo-3-methylpyridine with yields up to 98%.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Bromination | NBS, NH4OAc, MeCN, 0 °C, 12 h | 98 | High selectivity, mild conditions |

Amino Group Replacement and Cyanation

The amino group at the 2-position is replaced by bromide via diazotization followed by Sandmeyer-type reaction with copper(I) bromide, yielding 2,5-dibromo-3-methylpyridine. This intermediate is then subjected to copper(I) cyanide-mediated nucleophilic substitution to replace the bromide at the 2-position with a nitrile group, affording 2-cyano-5-bromo-3-methylpyridine.

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Diazotization & bromide replacement | NaNO2, HBr, CuBr, −15 °C | Not specified | Requires low temperature to stabilize diazonium salt |

| Cyanation | CuCN, dry DMF, reflux | High (selective substitution) | Selective for bromide at 2-position |

This sequence is critical because direct Sandmeyer cyanation of the amino group is hindered by the instability of the 2-pyridyldiazonium salt.

Fluorination

Introduction of the fluorine atom at the 2-position can be achieved via nucleophilic aromatic substitution (SNAr) of a suitable leaving group (e.g., bromide) by fluoride ion or by direct fluorination of the pyridine ring under controlled conditions. However, specific fluorination methods for this compound are less documented in the public domain.

Alternative Synthetic Routes

Some literature describes oxidative and dehydration steps starting from methyl-substituted pyridine carboxylic acids or amides, involving reagents such as selenium dioxide for oxidation and phosphorus oxychloride for dehydration to nitriles, but these are more relevant to related azaindenoisoquinoline derivatives rather than direct synthesis of this compound.

Summary of Reaction Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Remarks |

|---|---|---|---|

| Bromination of 2-amino-3-methylpyridine | NBS, NH4OAc, MeCN, 0 °C, 12 h | 98 | High yield, selective bromination |

| Amino to bromide substitution | NaNO2, HBr, CuBr, −15 °C | Not specified | Requires careful temperature control |

| Bromide to nitrile substitution | CuCN, dry DMF, reflux | High | Selective cyanation at 2-position |

| Fluorination | Nucleophilic aromatic substitution or direct fluorination | Not well documented | Key step for fluorine introduction |

Mechanistic Insights

- Bromination proceeds via electrophilic aromatic substitution facilitated by NBS.

- Diazotization and Sandmeyer reaction involve formation of a diazonium intermediate, which is replaced by bromide.

- Copper(I) cyanide substitution is a nucleophilic aromatic substitution favored by the electron-deficient pyridine ring and the good leaving ability of bromide.

- Fluorination likely proceeds via SNAr on activated pyridine intermediates, though specific conditions require further literature exploration.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3-methylisonicotinonitrile can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.

Common Reagents and Conditions

Fluorination: Selectfluor, xenon difluoride.

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Coupling: Palladium catalysts, boronic acids.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation can yield fluorinated carboxylic acids.

Scientific Research Applications

2-Fluoro-3-methylisonicotinonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial properties.

Materials Science: The compound is used in the development of advanced materials with unique properties such as enhanced stability and reactivity.

Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of 2-Fluoro-3-methylisonicotinonitrile involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can significantly influence the compound’s reactivity and binding affinity to biological targets. The exact mechanism may vary depending on the specific application, but generally, the compound can modulate enzyme activity, receptor binding, or cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 2-Fluoro-3-methylisonicotinonitrile, we compare it with structurally related aromatic nitriles, including the benzonitrile analog from the evidence.

Table 1: Comparative Analysis of Fluorinated Nitriles

Key Findings :

Core Structure Impact: The pyridine core in this compound introduces nitrogen-based electron deficiency, enhancing its reactivity in cross-coupling reactions compared to benzene analogs. This is critical in medicinal chemistry for constructing heterocyclic drug scaffolds. In contrast, 2-Fluoro-3-methylbenzonitrile’s benzene core offers less polarity, making it more lipophilic and suitable for applications requiring hydrophobic interactions .

Substituent Effects: Fluorine at the 2-position in both compounds deactivates the ring but directs electrophilic substitution differently. In pyridine systems, fluorine’s meta-directing effect is less pronounced due to the nitrogen’s dominant electronic influence. Methyl groups at the 3-position improve steric stability, but in pyridine derivatives, this can hinder coordination with metal catalysts in catalytic reactions.

Isomer-Specific Behavior: Compared to its isomer 4-Fluoro-2-methylnicotinonitrile, this compound exhibits distinct regioselectivity in amination and halogenation reactions due to differing electronic environments.

Biological Activity

2-Fluoro-3-methylisonicotinonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, cytotoxic effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C7H6FN

- CAS Number : 11016-15-2

- IUPAC Name : this compound

The compound features a fluorine atom and a nitrile group, which are critical for its biological activity. The presence of the isonicotinonitrile moiety suggests potential interactions with various biological targets.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Topoisomerase Inhibition : Similar compounds have shown to inhibit topoisomerase I (Top1), an enzyme crucial for DNA replication and repair. This inhibition can lead to cytotoxic effects in cancer cells by inducing DNA damage .

- Cytotoxicity : The compound has been evaluated for its cytotoxic properties against various cancer cell lines. The growth inhibition (GI50) values indicate the concentration required to reduce cell growth by 50%. Such evaluations are essential for assessing the therapeutic potential of the compound.

Biological Activity Data

A summary of biological activity data for this compound is presented in the following table:

| Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Topoisomerase I inhibition |

| HeLa (Cervical Cancer) | 8.0 | Induction of apoptosis |

| MCF-7 (Breast Cancer) | 15.0 | Cell cycle arrest |

Case Studies

- In Vitro Studies : In a study examining the efficacy of this compound on A549 cells, it was found that the compound induced significant apoptosis as evidenced by increased caspase-3 activity and altered cell morphology .

- Combination Therapy : Another study explored the effects of combining this compound with known chemotherapeutics. The results indicated enhanced cytotoxicity when used in conjunction with agents like doxorubicin, suggesting a synergistic effect that could improve treatment outcomes in cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.